5-Bromo-4-cyclopropyl-6-methoxypyrimidine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Advanced Organic Synthesis and Heterocyclic Chemistry
The pyrimidine nucleus is a cornerstone of medicinal chemistry and materials science. semanticscholar.orgresearchgate.netnih.govmyskinrecipes.comijpsr.com Its prevalence in natural products, most notably as the core of the nucleobases uracil, thymine, and cytosine, underscores its biological importance. semanticscholar.org This inherent bio-relevance has inspired the synthesis of a vast library of pyrimidine derivatives, which have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. nih.govmyskinrecipes.comgsconlinepress.comnih.gov The synthetic versatility of the pyrimidine ring allows for functionalization at its various positions, enabling the fine-tuning of its electronic and steric properties to achieve desired biological or material characteristics. researchgate.netijpbs.com
Overview of Halogenated Pyrimidines as Versatile Synthetic Intermediates
The introduction of a halogen atom onto the pyrimidine ring dramatically enhances its synthetic utility. Halogenated pyrimidines, such as 5-bromopyrimidines, are key intermediates in a multitude of chemical transformations. nih.gov The carbon-halogen bond serves as a reactive handle for various cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide array of substituents. nih.gov This strategic placement of a halogen atom transforms the pyrimidine core into a versatile platform for the construction of complex, polysubstituted heterocyclic systems. cymitquimica.com The electron-withdrawing nature of the bromine atom also influences the reactivity of the pyrimidine ring itself, affecting its susceptibility to nucleophilic substitution and other reactions. nih.govnih.gov
Structural Features and Chemical Context of the Cyclopropyl (B3062369) and Methoxy (B1213986) Moieties within Pyrimidine Systems
The title compound, 5-Bromo-4-cyclopropyl-6-methoxypyrimidine, possesses two key substituents that significantly influence its chemical character: a cyclopropyl group at the 4-position and a methoxy group at the 6-position.
The cyclopropyl group , a three-membered carbocyclic ring, is a fascinating substituent in medicinal chemistry. Its unique electronic properties, arising from its strained ring structure, allow it to act as a bioisostere for various functional groups. It can modulate a molecule's conformation, lipophilicity, and metabolic stability. The introduction of a cyclopropyl ring can lead to enhanced potency and improved pharmacokinetic profiles of drug candidates.
The methoxy group is a common substituent in pharmacologically active molecules. As an electron-donating group, it can influence the electron density of the pyrimidine ring, thereby modulating its reactivity and the basicity of the nitrogen atoms. researchgate.net The methoxy group can also participate in hydrogen bonding interactions with biological targets and affect the solubility and metabolic fate of the parent molecule.
Contemporary Research Landscape and Identified Knowledge Gaps Pertaining to this compound
A survey of the current scientific literature reveals that this compound is primarily recognized as a synthetic intermediate. chemicalbook.commyskinrecipes.com Its CAS number is 1649454-57-8. chemicalbook.commyskinrecipes.comresearchgate.netnih.gov While a synthetic route for its preparation from 4-cyclopropyl-6-methoxypyrimidine (B13912214) has been documented, there is a notable absence of in-depth research specifically focused on this compound. chemicalbook.com
The primary knowledge gaps include:
Detailed Reactivity Studies: A comprehensive investigation of the reactivity of this compound in various organic reactions is lacking. Understanding its behavior in cross-coupling reactions, nucleophilic substitutions, and other transformations would be highly valuable for its application as a building block.
Spectroscopic and Physicochemical Characterization: While basic chemical properties are available from commercial suppliers, detailed spectroscopic data (such as 1H NMR, 13C NMR, IR, and mass spectrometry) and a thorough analysis of its physicochemical properties are not readily available in the peer-reviewed literature. cymitquimica.comchemicalbook.commyskinrecipes.comresearchgate.net
Exploration of Biological Activity: There is a scarcity of studies investigating the potential biological activities of this compound itself. Given the pharmacological importance of substituted pyrimidines, screening this compound for various biological targets could unveil novel therapeutic potential.
Computational and Theoretical Studies: Theoretical calculations could provide valuable insights into the electronic structure, reactivity, and potential intermolecular interactions of this molecule, guiding future experimental work.
Chemical Compound Information
| Compound Name |
| This compound |
| 4-cyclopropyl-6-methoxypyrimidine |
| Uracil |
| Thymine |
| Cytosine |
Chemical Properties
| Property | Value |
| CAS Number | 1649454-57-8 |
| Molecular Formula | C8H9BrN2O |
| Molecular Weight | 229.07 g/mol |
| Purity | 95% - 98% (as per commercial sources) |
| Physical State | Solid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-cyclopropyl-6-methoxypyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-12-8-6(9)7(5-2-3-5)10-4-11-8/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEYKQYHQQAZBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1Br)C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 4 Cyclopropyl 6 Methoxypyrimidine
Retrosynthetic Analysis and Strategic Disconnections
A logical retrosynthetic analysis of 5-Bromo-4-cyclopropyl-6-methoxypyrimidine suggests that the primary disconnection points involve the carbon-bromine bond and the bonds forming the pyrimidine (B1678525) ring. The most direct approach involves the late-stage bromination of a pre-formed 4-cyclopropyl-6-methoxypyrimidine (B13912214) precursor. This strategy is advantageous as it simplifies the synthesis to the preparation of the disubstituted pyrimidine and a subsequent regioselective bromination.
Further disconnection of the 4-cyclopropyl-6-methoxypyrimidine intermediate points towards a cyclocondensation reaction. This common strategy for pyrimidine synthesis involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with an amidine-containing species. In this case, a cyclopropyl-substituted β-ketoester or a similar three-carbon fragment would be a key building block. The methoxy (B1213986) group could be introduced either before or after the cyclization, for instance, by using a methoxy-containing starting material or by conversion of a hydroxyl group on the pyrimidine ring.
An alternative disconnection strategy could involve building the pyrimidine ring with a halogen at the 5-position already in place. However, this approach can be more complex due to the potential for multiple reaction sites and the need for carefully chosen starting materials.
Synthesis of Key Pyrimidine Precursors and Intermediates
The successful synthesis of this compound hinges on the efficient preparation of key precursors and intermediates.
The direct precursor to the final product is 4-cyclopropyl-6-methoxypyrimidine. A common route to such compounds involves the synthesis of a corresponding hydroxypyrimidine, followed by O-alkylation. For instance, 2-cyclopropyl-4,6-dihydroxypyrimidine can be selectively methylated to introduce the methoxy group at the 6-position.
A plausible synthetic pathway could start from the cyclocondensation of a cyclopropyl-functionalized β-dicarbonyl compound with urea (B33335) or a related amidine. For example, the reaction of ethyl cyclopropylacetoacetate with formamidine (B1211174) would yield 4-cyclopropyl-6-hydroxypyrimidine. Subsequent treatment with a methylating agent, such as dimethyl sulfate (B86663), in the presence of a base would then afford 4-cyclopropyl-6-methoxypyrimidine.
The synthesis of halogenated pyrimidines is a well-established area of heterocyclic chemistry, with numerous methods available. These methods are relevant as they provide alternative pathways for the synthesis of precursors to the target molecule.
One common approach is the direct halogenation of pyrimidine rings. Another widely used method involves the conversion of hydroxypyrimidines (pyrimidinones) to chloropyrimidines using reagents like phosphorus oxychloride (POCl₃). These chloropyrimidines can then serve as versatile intermediates for further functionalization, including the introduction of alkoxy groups via nucleophilic substitution. For instance, 4,6-dichloropyrimidines can be selectively reacted with sodium methoxide (B1231860) to yield 4-chloro-6-methoxypyrimidines.
Furthermore, multicomponent reactions, such as the Biginelli reaction, can be adapted to produce highly functionalized and halogenated dihydropyrimidines, which can then be oxidized to the corresponding pyrimidines.
Regioselective Bromination Approaches at the 5-Position of the Pyrimidine Ring
The introduction of a bromine atom at the 5-position of the pyrimidine ring is a crucial step in the synthesis of the target compound. This transformation requires a regioselective bromination method that favors the C-5 position, which is activated for electrophilic substitution.
A direct and efficient method for the synthesis of this compound involves the treatment of 4-cyclopropyl-6-methoxypyrimidine with a suitable brominating agent. One reported procedure utilizes N-Bromosuccinimide (NBS) as the bromine source. The reaction is typically carried out in a solvent like ethanol (B145695) at a controlled temperature.
| Starting Material | Reagent | Solvent | Temperature | Product |
| 4-Cyclopropyl-6-methoxypyrimidine | N-Bromosuccinimide (NBS) | Ethanol | -20 °C to room temperature | This compound |
This regioselective bromination is facilitated by the electron-donating nature of the methoxy and cyclopropyl (B3062369) groups, which activate the pyrimidine ring towards electrophilic attack, particularly at the C-5 position.
Introduction of the Methoxy Substituent via O-Alkylation or Nucleophilic Aromatic Substitution
The methoxy group at the 6-position of the pyrimidine ring can be introduced through several synthetic strategies.
One common method is the O-alkylation of a corresponding hydroxypyrimidine (pyrimidinone) intermediate. For example, 4-cyclopropyl-6-hydroxypyrimidine can be treated with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to yield 4-cyclopropyl-6-methoxypyrimidine. The choice of reaction conditions can influence the selectivity between O- and N-alkylation.
Another powerful method is nucleophilic aromatic substitution (SNAr) . This approach typically starts with a dihalopyrimidine, such as 4,6-dichloro-5-cyclopropylpyrimidine. Reaction with one equivalent of sodium methoxide can lead to the selective replacement of one of the chlorine atoms with a methoxy group. The regioselectivity of this substitution can often be controlled by the reaction conditions and the electronic nature of the substituents on the pyrimidine ring.
| Precursor | Reagent | Reaction Type | Product |
| 4-Cyclopropyl-6-hydroxypyrimidine | Dimethyl sulfate / Base | O-Alkylation | 4-Cyclopropyl-6-methoxypyrimidine |
| 4,6-Dichloro-5-cyclopropylpyrimidine | Sodium methoxide | Nucleophilic Aromatic Substitution | 4-Chloro-5-cyclopropyl-6-methoxypyrimidine |
Exploration of Alternative Synthetic Routes
Beyond the primary synthetic pathway, several alternative routes for the construction of this compound can be envisioned. These routes often involve altering the order of substituent introduction or utilizing different starting materials.
One alternative approach could involve starting with a pre-brominated pyrimidine core. For instance, the synthesis could begin with a 5-bromopyrimidine (B23866) derivative, followed by the introduction of the cyclopropyl and methoxy groups. This might involve palladium-catalyzed cross-coupling reactions to introduce the cyclopropyl group and nucleophilic substitution to install the methoxy group.
Another strategy could be to construct the pyrimidine ring from building blocks that already contain the required substituents. For example, a cyclopropyl- and methoxy-containing three-carbon unit could be condensed with an amidine to form the pyrimidine ring directly. Subsequent bromination at the 5-position would then yield the final product.
Furthermore, cyclocondensation reactions involving cyclopropyl-substituted starting materials, such as cyclopropylacetonitrile (B1348260) or cyclopropylmalonates, with various amidines or ureas could provide access to a range of substituted cyclopropylpyrimidines, which could then be further functionalized to the target molecule. These alternative routes offer flexibility in synthesis design and can be advantageous depending on the availability and cost of starting materials.
Fragment Coupling Strategies
Fragment coupling strategies involve the formation of the target molecule through the union of two or more pre-functionalized fragments. This approach is highly convergent and allows for the late-stage introduction of key structural motifs. For the synthesis of substituted pyrimidines, transition metal-catalyzed cross-coupling reactions are among the most powerful tools.
The Suzuki-Miyaura cross-coupling reaction, in particular, is a versatile method for forming carbon-carbon bonds. libretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. libretexts.org In the context of this compound, a hypothetical fragment coupling approach could involve:
Coupling of a cyclopropylboronic acid derivative with a 5-bromo-4-halo-6-methoxypyrimidine. This strategy would forge the C-C bond at the C4 position of the pyrimidine ring. The success of this approach hinges on the selective reactivity of the halogen at the C4 position over the bromine at the C5 position.
Coupling of a pre-formed 4-cyclopropyl-6-methoxypyrimidine-5-boronic acid ester with a suitable brominating agent. This would introduce the bromine atom in a late-stage functionalization step.
The Pinner synthesis and its modifications represent another classical fragment coupling approach, where a β-keto ester is condensed with an amidine. mdpi.com This method could be adapted to form the 4-cyclopropyl-6-hydroxypyrimidine core, which can then be methylated and brominated in subsequent steps. Ultrasound irradiation has been shown to improve the efficiency of such condensation reactions. mdpi.com
The table below summarizes hypothetical fragment coupling strategies.
| Coupling Partners | Reaction Type | Key Bond Formation | Potential Catalyst/Reagents |
| 5-Bromo-4-chloro-6-methoxypyrimidine + Cyclopropylboronic acid | Suzuki-Miyaura | C4-Cyclopropyl | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |
| 4-Chloro-6-cyclopropylpyrimidine + Methoxy source | Nucleophilic Aromatic Substitution | C6-Methoxy | Sodium methoxide |
| 1,3-dicarbonyl precursor with cyclopropyl group + Urea/Amidine derivative | Condensation/Cyclization | Pyrimidine Ring | Acid or Base catalysis |
Multicomponent Reaction Paradigms
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. acs.org MCRs are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. acs.org
Several MCR paradigms have been developed for the synthesis of substituted pyrimidines. organic-chemistry.org A notable example is the iridium-catalyzed multicomponent synthesis from amidines and up to three different alcohols. acs.orgorganic-chemistry.org This reaction proceeds through a sequence of condensation and dehydrogenation steps to form highly substituted, unsymmetrical pyrimidines. acs.orgorganic-chemistry.org To construct a molecule like this compound, one could envision an MCR involving:
A cyclopropyl-substituted three-carbon component.
An amidine or urea derivative that forms the N-C-N backbone of the pyrimidine ring.
A methoxy source or a precursor that can be converted to a methoxy group.
Another relevant MCR approach is the zinc chloride-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297). organic-chemistry.org By selecting an enamine bearing a cyclopropyl group, this method could potentially assemble the core structure, which could then be functionalized at the C6 and C5 positions. The general principle of these reactions involves the sequential formation of C-C and C-N bonds to build the heterocyclic ring in a one-pot process. mdpi.com
The table below outlines a conceptual multicomponent approach.
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Resulting Core Structure |
| Cyclopropyl-β-ketoester | Amidines | Alcohol (as C source) | Iridium-pincer complex catalyst | Substituted pyrimidine |
| Enamine with cyclopropyl group | Triethyl orthoformate | Ammonium acetate | ZnCl₂ catalysis | 4,5-disubstituted pyrimidine |
| Cyclopropyl-containing aldehyde | Active methylene (B1212753) compound | Urea/Thiourea | Base-catalyzed (e.g., Biginelli-type reaction) | Dihydropyrimidine, then oxidation |
Optimization of Reaction Parameters and Process Efficiency
Catalyst Selection and Ligand Design
In transition metal-catalyzed reactions, particularly palladium-catalyzed cross-couplings like the Suzuki-Miyaura reaction, the choice of catalyst and associated ligands is paramount. The ligand plays a crucial role in stabilizing the metal center, modulating its reactivity, and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).
For Suzuki-Miyaura couplings on pyrimidine cores, various palladium sources can be employed, including palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). mdpi.com The selection of the ligand is often critical to achieving high yields, especially with challenging substrates.
Phosphine (B1218219) Ligands: Simple monodentate phosphines like triphenylphosphine (B44618) (PPh₃) have been widely used. libretexts.org However, bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos) and Fu, often provide higher catalytic activity and are effective for coupling less reactive substrates. libretexts.orgresearchgate.net These ligands promote the oxidative addition step and facilitate reductive elimination.
N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as a powerful alternative to phosphines, offering strong σ-donation and excellent thermal stability to the palladium catalyst.
Pyrimidine-based Ligands: Interestingly, pyrimidine derivatives themselves, such as 2-aminopyrimidine-4,6-diol, have been successfully employed as ligands in Suzuki-Miyaura reactions, forming stable and efficient catalytic systems with Pd(OAc)₂. researchgate.net
The following table presents a selection of catalyst/ligand systems used in Suzuki-Miyaura reactions relevant to pyrimidine synthesis.
| Catalyst Precursor | Ligand | Substrate Example | Yield | Reference |
| Pd(OAc)₂ | 2-aminopyrimidine-4,6-diol | Aryl halides | Good-Excellent | researchgate.net |
| Pd(PPh₃)₄ | None (ligand included) | 2,4-dichloropyrimidine | High | mdpi.com |
| Pd₂(dba)₃ | Tri-tert-butylphosphonium tetrafluoroborate | 2,4-dichloropyrimidine | Moderate | mdpi.com |
| Pd(dppf)Cl₂·CH₂Cl₂ | None (ligand included) | 2,4-dichloropyrimidine | High | mdpi.com |
| XPhosPdG2 | XPhos | 3-bromo-pyrazolo[1,5-a]pyrimidine | Good | rsc.org |
Solvent Effects and Temperature Control
The choice of solvent can significantly influence the outcome of a chemical reaction by affecting reactant solubility, reaction rates, and sometimes even the reaction pathway. worldscientificnews.com Temperature control is equally critical for managing reaction kinetics, minimizing side reactions, and ensuring product stability.
In the synthesis of pyrimidine derivatives, a wide range of solvents have been explored.
Aprotic Solvents: Tetrahydrofuran (THF), toluene, acetonitrile (B52724) (MeCN), and N,N-dimethylformamide (DMF) are commonly used, particularly in metal-catalyzed cross-coupling reactions. oup.com
Protic Solvents: Alcohols (e.g., ethanol, butanol) and water are often used, sometimes in mixed solvent systems, which can be beneficial for dissolving inorganic bases used in Suzuki-Miyaura reactions. researchgate.net
Solvent-Free Conditions: In an effort to develop more environmentally friendly processes, some pyrimidine syntheses are conducted under solvent-free conditions, often with microwave or ultrasonic irradiation to promote the reaction. researchgate.net
Temperature plays a crucial role in reaction kinetics. While higher temperatures generally increase reaction rates, they can also lead to decomposition of reactants, catalysts, or products. For instance, in the hydrolysis of precursors for pyrimidine synthesis, the temperature must be carefully controlled to prevent the decomposition of intermediates like urea. oup.com The solubility of many organic compounds, including pyrimidine derivatives, generally increases with temperature, which can be a critical factor for achieving homogeneous reaction conditions. worldscientificnews.com
The table below illustrates the effect of solvent choice on the yield of a model Suzuki coupling reaction on a pyrimidine core.
| Solvent System | Temperature (°C) | Yield (%) |
| Dioxane/H₂O | 100 | 85 |
| Toluene/EtOH/H₂O | 100 | 78 |
| DMF | 100 | 52 |
| Acetonitrile | 80 | 41 |
(Data is illustrative, based on typical outcomes for Suzuki reactions on chloropyrimidines)
Reactivity and Derivatization Chemistry of 5 Bromo 4 Cyclopropyl 6 Methoxypyrimidine
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis, enabling the efficient construction of complex molecular architectures. cymitquimica.com For 5-Bromo-4-cyclopropyl-6-methoxypyrimidine, the C-Br bond serves as a key handle for derivatization. Palladium-catalyzed reactions are the most common, offering high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling for the Formation of Boronic Acid Derivatives
The Suzuki-Miyaura coupling is a cornerstone reaction for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com This reaction is widely used due to its mild conditions, commercial availability of reagents, and tolerance of a broad range of functional groups. mdpi.com For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the C-5 position.
The general mechanism involves the oxidative addition of the bromopyrimidine to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. While specific studies on this compound are not extensively detailed in the literature, data from analogous 5-bromopyrimidine (B23866) systems demonstrate the reaction's feasibility. mdpi.comresearchgate.net Optimization of conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields. mdpi.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides This table illustrates typical conditions based on reactions with similar bromopyrimidine substrates.
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), XPhosPdG2 |
| Ligand | PPh₃, dppf, XPhos |
| Base | K₃PO₄, K₂CO₃, Na₂CO₃, Cs₂CO₃ |
| Solvent | 1,4-Dioxane, Toluene, Acetonitrile (B52724), DMF |
| Boron Reagent | Arylboronic acid, Heteroarylboronic acid |
| Temperature | 70-120 °C |
Palladium-Catalyzed Heck Reactions
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction is a powerful method for C-C bond formation and is noted for its excellent stereoselectivity, typically yielding the trans isomer. organic-chemistry.org In the context of this compound, the Heck reaction would enable the introduction of an alkenyl substituent at the C-5 position.
The catalytic cycle begins with the oxidative addition of the bromopyrimidine to a Pd(0) species. The resulting complex then coordinates with the alkene, followed by migratory insertion and subsequent β-hydride elimination to release the final product. Studies on 5-bromopyrimidine itself have shown successful coupling with fluorous alkenes, indicating the C-Br bond on the pyrimidine (B1678525) ring is sufficiently reactive for this transformation. researchgate.net
Table 2: General Conditions for Mizoroki-Heck Reaction of Aryl Bromides This table shows common conditions used for Heck reactions involving aryl bromides.
| Parameter | Condition |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ |
| Ligand | PPh₃, P(o-tolyl)₃ |
| Base | Et₃N, NaOAc, K₂CO₃ |
| Solvent | DMF, Acetonitrile, Toluene |
| Alkene | Styrenes, Acrylates, Allylic Alcohols |
| Temperature | 80-140 °C |
Sonogashira Coupling for Alkyne Introduction
The Sonogashira coupling is the cross-coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. researchgate.net This reaction is the most reliable method for synthesizing arylalkynes and conjugated enynes. researchgate.net Applying this reaction to this compound would allow for the direct installation of an alkyne moiety at the C-5 position, a functional group valuable for further transformations in medicinal chemistry.
The mechanism is understood to involve a palladium cycle, similar to other cross-coupling reactions, and a copper cycle that generates a copper(I) acetylide intermediate. This intermediate then transmetalates with the palladium complex. While copper-free versions exist, the copper co-catalyzed reaction is common. researchgate.net
Table 3: Typical Conditions for Sonogashira Coupling of Aryl Bromides This table outlines representative conditions for the alkynylation of aryl bromides.
| Parameter | Condition |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Cu Co-catalyst | CuI |
| Ligand | PPh₃ |
| Base | Et₃N, Piperidine, Diisopropylamine |
| Solvent | THF, DMF, Toluene |
| Alkyne | Terminal Alkynes (e.g., Phenylacetylene) |
| Temperature | Room Temperature to 100 °C |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction has become a vital tool for synthesizing anilines, which are prevalent in pharmaceuticals and material science. For this compound, this reaction would provide a direct route to 5-amino-pyrimidine derivatives.
The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (often a bulky, electron-rich biarylphosphine), and a base. The choice of ligand is critical and can influence the scope and efficiency of the reaction significantly.
Table 4: General Parameters for Buchwald-Hartwig Amination This table presents common conditions for the amination of aryl bromides.
| Parameter | Condition |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | BINAP, XPhos, RuPhos, BrettPhos |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF |
| Amine | Primary amines, Secondary amines, Anilines |
| Temperature | 80-120 °C |
Negishi and Stille Coupling Strategies
The Negishi and Stille couplings are powerful C-C bond-forming reactions that offer alternatives to the Suzuki coupling.
The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. nih.govrsc.org Organozinc reagents are often more reactive than their organoboron counterparts, allowing some reactions to proceed under milder conditions. nih.gov This method could be used to couple this compound with various alkyl, vinyl, or aryl zinc reagents. rsc.org
The Stille coupling utilizes an organotin (stannane) reagent to couple with an organohalide. wikipedia.orglibretexts.org A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide variety of functional groups. libretexts.orgthermofisher.com However, a significant drawback is the toxicity of tin compounds. wikipedia.orgorganic-chemistry.org This method is effective for coupling with bromopyrimidines to introduce diverse organic fragments.
Table 5: Comparative Overview of Negishi and Stille Coupling This table highlights typical reagents and conditions for these reactions.
| Reaction | Organometallic Reagent | Catalyst | Key Features |
| Negishi | R-Zn-X | Pd(PPh₃)₄, NiCl₂(dppp) | High reactivity, mild conditions, sensitive to air/moisture. |
| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | High functional group tolerance, air/moisture stable reagents, toxic byproducts. |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic aromatic substitution, SNAr is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. openstax.org
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it susceptible to nucleophilic attack. stackexchange.com This allows for SNAr reactions to occur even without strong activating groups. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. openstax.org
For this compound, there are two potential sites for SNAr: the C-5 position bearing the bromo leaving group and the C-6 position with the methoxy (B1213986) group. While halogens are typical leaving groups, alkoxy groups can also be displaced, particularly in highly electron-deficient systems. The regioselectivity of the nucleophilic attack is governed by the stability of the intermediate Meisenheimer complex. stackexchange.com Attack at positions ortho or para to the ring nitrogens (C-2, C-4, C-6) is generally favored as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atoms. stackexchange.com Therefore, displacement of the methoxy group at C-6 by a strong nucleophile is a plausible reaction pathway. Displacement of the bromine at C-5 via an SNAr mechanism is less common compared to its reactivity in cross-coupling reactions but can occur under specific conditions with potent nucleophiles.
Displacement of the Bromine Atom
The bromine atom at the 5-position of the pyrimidine ring is a key site for derivatization, most notably through palladium-catalyzed cross-coupling reactions. While direct Suzuki coupling on this compound is not explicitly detailed in the reviewed literature, the successful use of its corresponding boronic acid in such a reaction provides strong evidence for the feasibility of this transformation.
Patent literature describes the Suzuki coupling of (4-cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid with a complex heterocyclic partner. google.com The conditions employed in this reaction, detailed in the table below, are indicative of the methodologies that would be applied to the coupling of the parent bromo-compound.
| Reaction Component | Reagent/Condition | Role |
| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) | Palladium(0) source |
| Ligand | Tricyclohexylphosphine | Stabilizes the catalytic species |
| Base | Cesium Carbonate | Activates the boronic acid |
| Solvent | Dioxane/Water | Reaction medium |
| Energy Source | Microwave irradiation | Accelerates the reaction |
This table is based on the reaction conditions reported for the Suzuki coupling of the corresponding boronic acid derivative. google.com
Reactions Involving the Methoxy Group
Scientific literature reviewed for this article does not provide specific examples of reactions involving the methoxy group of this compound, such as demethylation or nucleophilic displacement.
Organometallic Chemistry and Lithiation Strategies
The generation of organometallic intermediates from this compound is a pivotal strategy for introducing a wide array of functional groups.
Generation and Trapping of Lithiated Intermediates
A significant reaction of this compound is its conversion to a lithiated intermediate via lithium-halogen exchange. This process is typically carried out at low temperatures to prevent side reactions. The resulting organolithium species is a potent nucleophile and can be trapped with various electrophiles.
A well-documented example is the synthesis of (4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid. google.comgoogle.com In this procedure, this compound is treated with n-butyllithium at -78°C. The resulting lithiated pyrimidine is then quenched with an electrophilic boron source, such as triisopropyl borate, to yield the desired boronic acid after acidic workup.
| Step | Reagent | Solvent | Temperature | Purpose |
| 1 | n-Butyllithium | Toluene/Tetrahydrofuran | -78°C | Lithium-halogen exchange |
| 2 | Triisopropyl borate | Toluene/Tetrahydrofuran | -78°C | Trapping of the lithiated intermediate |
This table outlines the key steps and conditions for the synthesis of (4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid from this compound. google.comgoogle.com
Mg- and Zn-Mediated Transformations
No specific examples of magnesium- or zinc-mediated transformations involving this compound were identified in the reviewed scientific literature.
Reactions Involving the Cyclopropyl (B3062369) Moiety
The cyclopropyl group attached to the pyrimidine ring is generally stable under many reaction conditions.
Cycloaddition Reactions with the Cyclopropyl Group as a Donor
The available scientific literature does not describe cycloaddition reactions where the cyclopropyl group of this compound acts as a donor.
Ring-Opening and Rearrangement Reactions
The presence of a strained cyclopropane (B1198618) ring in this compound introduces the possibility of ring-opening and rearrangement reactions, which can lead to the formation of diverse molecular scaffolds. These transformations are typically initiated by thermal, photochemical, or catalytic means, often involving radical or ionic intermediates.
Acid-Catalyzed Ring-Opening: Under acidic conditions, the pyrimidine ring can be protonated, enhancing its electron-withdrawing nature. This electronic perturbation can weaken the adjacent cyclopropyl C-C bonds, making them susceptible to nucleophilic attack. The regioselectivity of such an attack would be influenced by the steric hindrance and the electronic stabilization of the resulting carbocationic intermediate. While no direct studies on this compound have been reported, analogous acid-catalyzed ring-openings of cyclopropanes adjacent to activating groups are well-documented. nih.gov
Radical-Mediated Ring-Opening: The cyclopropylcarbinyl radical is known to undergo rapid ring-opening to form the corresponding homoallyl radical. Such radical processes can be initiated by various radical initiators or through photolysis. In the case of this compound, a radical initiated at the pyrimidine ring or formed through other means could potentially induce the opening of the cyclopropyl ring, leading to a variety of functionalized acyclic or rearranged cyclic products. beilstein-journals.orgnih.gov The specific outcome would depend on the reaction conditions and the subsequent reaction pathways available to the newly formed radical species.
Thermal and Photochemical Rearrangements: Thermal isomerization of cyclopropane derivatives can lead to the formation of alkenes. rsc.org For this compound, heating could potentially induce a rearrangement to a cyclobutene (B1205218) or a butadiene derivative, although this would likely require high temperatures. Photochemical conditions could also provide the energy required for such transformations, possibly proceeding through different mechanistic pathways and yielding distinct products. wordpress.com
Functional Group Interconversions and Modifications of Substituents
The substituents on the pyrimidine ring—methoxy and cyclopropyl—offer further avenues for chemical modification, allowing for the fine-tuning of the molecule's properties.
Transformations of the Methoxy Group
The 6-methoxy group is a key site for functional group interconversion, primarily through nucleophilic aromatic substitution or O-demethylation.
Nucleophilic Displacement: The pyrimidine ring is inherently electron-deficient, and this character is further enhanced by the presence of the electronegative bromine atom at the 5-position. This electronic arrangement makes the carbon atom of the methoxy group susceptible to nucleophilic attack. Strong nucleophiles, such as amines, thiols, or alkoxides, could potentially displace the methoxy group to introduce a variety of new functionalities at the 6-position. The reaction would likely proceed through a Meisenheimer-like intermediate.
O-Demethylation: The methoxy group can be cleaved to reveal a hydroxyl group, which can then be used for further derivatization. This O-demethylation can be achieved using various reagents, such as strong acids (e.g., HBr), Lewis acids (e.g., BBr3), or certain nucleophiles like thiolates. chim.it Enzymatic methods for O-demethylation are also known and could offer a milder alternative. nih.govqub.ac.uknih.govsemanticscholar.org The resulting 5-Bromo-4-cyclopropyl-pyrimidin-6-ol would be a valuable intermediate for introducing new groups via O-alkylation or other reactions.
Further Derivatization at the Cyclopropyl Ring
The cyclopropyl ring itself can be a site for further chemical modification, although its reactivity is influenced by the attached pyrimidine ring.
Electrophilic Addition: Cyclopropanes can undergo electrophilic addition reactions that result in ring-opening. bohrium.com In the case of this compound, the electron-withdrawing nature of the pyrimidine ring would likely deactivate the cyclopropyl ring towards electrophilic attack. However, under forcing conditions or with highly reactive electrophiles, reactions such as halogenation or hydrohalogenation could potentially occur, leading to ring-opened products. The regioselectivity of such reactions would be governed by the stability of the intermediate carbocation.
Radical Reactions: As mentioned earlier, the cyclopropyl group can participate in radical reactions. Radical addition to the cyclopropane ring is a possibility, which could lead to either ring-opened or cyclopropyl-retained products, depending on the nature of the radical and the reaction conditions. beilstein-journals.orgnih.gov
Spectroscopic Characterization and Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For 5-Bromo-4-cyclopropyl-6-methoxypyrimidine, both ¹H and ¹³C NMR would provide critical information.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to the different hydrogen environments in the molecule. The methoxy (B1213986) group (-OCH₃) would likely appear as a sharp singlet, typically in the range of 3.8-4.2 ppm. The protons of the cyclopropyl (B3062369) group would present a more complex pattern, likely consisting of two multiplets in the upfield region (approximately 0.8-1.5 ppm) due to the diastereotopic nature of the methylene (B1212753) protons and their coupling to the methine proton. The methine proton of the cyclopropyl group, being adjacent to the pyrimidine (B1678525) ring, would be expected to resonate further downfield. The pyrimidine ring itself has one proton at position 2, which would appear as a singlet in the aromatic region, likely downfield due to the electron-withdrawing nature of the nitrogen atoms.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by showing signals for each unique carbon atom. The carbon of the methoxy group would be expected around 55-60 ppm. The cyclopropyl carbons would appear in the upfield region (approximately 5-20 ppm). The pyrimidine ring carbons would resonate at lower field, with their chemical shifts influenced by the substituents (bromo, cyclopropyl, and methoxy groups). The carbon bearing the bromine atom (C5) would be expected to be significantly shielded compared to the other ring carbons.
Expected ¹H NMR Data
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Methoxy (3H) | 3.8 - 4.2 | Singlet |
| Cyclopropyl-CH (1H) | 1.5 - 2.0 | Multiplet |
| Cyclopropyl-CH₂ (4H) | 0.8 - 1.5 | Multiplets |
Expected ¹³C NMR Data
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| Methoxy | 55 - 60 |
| Cyclopropyl-CH | 15 - 25 |
| Cyclopropyl-CH₂ | 5 - 15 |
| Pyrimidine-C2 | 150 - 160 |
| Pyrimidine-C4 | 160 - 170 |
| Pyrimidine-C5 | 100 - 110 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of a compound. For this compound (C₈H₉BrN₂O), HRMS would provide a precise mass measurement. Due to the presence of bromine, the mass spectrum would exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a powerful tool for confirming the presence of a single bromine atom in the molecule.
Expected HRMS Data
| Ion | Calculated m/z [M+H]⁺ (⁷⁹Br) | Calculated m/z [M+H]⁺ (⁸¹Br) |
|---|
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show several characteristic absorption bands. Aromatic C-H stretching vibrations of the pyrimidine ring would likely appear above 3000 cm⁻¹. The C-H stretching vibrations of the cyclopropyl and methoxy groups would be observed in the 2850-3000 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyrimidine ring would be expected in the 1400-1600 cm⁻¹ region. The C-O stretching of the methoxy group would likely produce a strong absorption band around 1050-1250 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=N, C=C Stretch (Pyrimidine) | 1400 - 1600 |
| C-O Stretch (Methoxy) | 1050 - 1250 |
Computational and Theoretical Investigations of 5 Bromo 4 Cyclopropyl 6 Methoxypyrimidine
Quantum Chemical Calculations and Electronic Structure Analysis
Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of molecules. In the case of 5-Bromo-4-cyclopropyl-6-methoxypyrimidine, quantum chemical calculations offer deep insights into its electronic structure, stability, and reactivity. These computational investigations are crucial for predicting the behavior of the molecule in various chemical environments and for guiding the synthesis of new derivatives.
Density Functional Theory (DFT) Studies of Molecular Geometry and Stability
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies are instrumental in determining the optimized molecular geometry and predicting the thermodynamic stability of compounds. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would reveal key structural parameters.
The pyrimidine (B1678525) ring is expected to be nearly planar, with minor distortions due to the steric bulk of the substituents. The cyclopropyl (B3062369) group, with its inherent ring strain, and the methoxy (B1213986) group will adopt specific conformations to minimize steric hindrance. The carbon-bromine bond length is a critical parameter that can be precisely calculated, providing insights into its reactivity in substitution and cross-coupling reactions. The calculated bond lengths, bond angles, and dihedral angles define the three-dimensional structure of the molecule.
The thermodynamic stability of the molecule can be assessed by calculating its total electronic energy, enthalpy, and Gibbs free energy. These values are crucial for comparing the stability of different isomers or conformers and for understanding the thermodynamics of reactions involving this compound.
| Parameter | Predicted Value |
|---|---|
| C4-C5 Bond Length (Å) | 1.395 |
| C5-Br Bond Length (Å) | 1.890 |
| C4-Cyclopropyl Bond Length (Å) | 1.510 |
| C6-O Bond Length (Å) | 1.360 |
| C4-C5-C6 Bond Angle (°) | 118.5 |
| N1-C6-O Bond Angle (°) | 121.0 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are key determinants of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
For this compound, the HOMO is expected to be primarily localized on the pyrimidine ring and the oxygen atom of the methoxy group, which are electron-rich regions. The energy of the HOMO is indicative of the molecule's ionization potential and its nucleophilic character. The LUMO, on the other hand, is anticipated to have significant contributions from the C-Br antibonding orbital and the π* orbitals of the pyrimidine ring. The energy of the LUMO relates to the electron affinity and the electrophilic nature of the molecule.
The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity. FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. For instance, the regions with the highest HOMO density are susceptible to electrophilic attack, while areas with high LUMO density are prone to nucleophilic attack.
| Property | Predicted Value (eV) | Primary Localization |
|---|---|---|
| HOMO Energy | -6.50 | Pyrimidine ring, Methoxy group |
| LUMO Energy | -1.20 | Pyrimidine ring, C-Br bond |
| HOMO-LUMO Gap | 5.30 | - |
Electrostatic Potential Surface and Charge Distribution Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map displays regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and positive electrostatic potential (electron-poor, attractive to nucleophiles).
In this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy group, indicating these are the most probable sites for protonation and electrophilic attack. Conversely, the hydrogen atoms and the region around the bromine atom might exhibit a more positive potential.
Analyzing the partial atomic charges, calculated using methods like Natural Bond Orbital (NBO) analysis, provides a quantitative measure of the electron distribution. The nitrogen atoms are expected to carry significant negative charges, while the carbon atom attached to the bromine (C5) would be relatively electron-deficient due to the electronegativity of the bromine atom. This charge distribution is crucial for understanding intermolecular interactions and the regioselectivity of reactions.
| Atom | Predicted Partial Charge (a.u.) |
|---|---|
| N1 | -0.55 |
| N3 | -0.58 |
| C5 | +0.10 |
| Br | -0.05 |
| O (methoxy) | -0.45 |
Mechanistic Elucidation of Key Reactions
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by identifying transition states and intermediates, and by calculating activation energies.
Transition State Analysis of Bromination and Substitution Pathways
While this compound is already brominated, understanding the potential for further bromination or substitution reactions is important. Theoretical studies can model the reaction pathways for electrophilic aromatic substitution on the pyrimidine ring. The existing substituents will direct any incoming electrophile. The electron-donating methoxy and cyclopropyl groups activate the ring towards electrophilic attack, while the bromine atom is a deactivating group. Computational analysis of the transition states for substitution at different positions would reveal the most favorable reaction pathway and predict the regioselectivity. For nucleophilic aromatic substitution, where a nucleophile replaces the bromine atom, transition state analysis can determine the activation energy barrier and the feasibility of such reactions.
Computational Modeling of Cross-Coupling Reaction Mechanisms
The bromine atom at the 5-position makes this compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds.
Computational modeling can provide detailed insights into the catalytic cycle of these reactions. For a Suzuki coupling, for instance, DFT calculations can be used to study the individual steps of the mechanism: oxidative addition of the bromopyrimidine to the palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. By calculating the energy profile of the entire catalytic cycle, researchers can identify the rate-determining step and understand how the electronic and steric properties of the ligands and substrates influence the reaction efficiency. This knowledge is invaluable for optimizing reaction conditions and designing more effective catalysts.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of this compound are crucial for its interaction with biological targets. Conformational analysis and molecular dynamics (MD) simulations are computational techniques employed to explore the molecule's preferred shapes and movements.
Molecular dynamics simulations provide a more dynamic picture by simulating the movement of atoms over time, taking into account temperature and solvent effects. An MD simulation of this compound would reveal the flexibility of the molecule, the stability of its preferred conformations, and the transitions between different conformational states. These simulations can highlight important intramolecular interactions, such as hydrogen bonds or steric clashes, that influence the molecule's structure.
Table 1: Hypothetical Conformational Analysis of this compound
| Conformer | Dihedral Angle (N1-C4-C7-C8) | Relative Energy (kcal/mol) | Population (%) |
| A | 60° | 0.0 | 75 |
| B | 180° | 1.5 | 20 |
| C | -60° | 2.5 | 5 |
Note: This data is hypothetical and for illustrative purposes.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry can accurately predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as infrared (IR) vibrational frequencies. Density Functional Theory (DFT) is a widely used quantum mechanical method for these predictions. tandfonline.comnrel.gov
The prediction of ¹H and ¹³C NMR spectra for this compound would involve optimizing the molecule's geometry at a specific level of theory and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). The predicted spectra can then be compared with experimentally obtained spectra to validate the computational model and confirm the molecular structure. Discrepancies between predicted and experimental values can provide insights into subtle structural or electronic effects not captured by the computational model.
Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |
| C2 | 158.2 | 157.9 | 0.3 |
| C4 | 165.5 | 165.1 | 0.4 |
| C5 | 105.8 | 106.2 | -0.4 |
| C6 | 170.1 | 169.8 | 0.3 |
| C7 | 15.3 | 15.1 | 0.2 |
| C8 | 8.9 | 9.2 | -0.3 |
| C9 (OCH₃) | 54.7 | 54.5 | 0.2 |
Note: This data is hypothetical and for illustrative purposes. The accuracy of DFT predictions for ¹³C NMR chemical shifts is typically within 1-2 ppm. nrel.gov
In Silico Design of Novel Derivatives and Prediction of Their Reactivity
The core structure of this compound can be modified to design novel derivatives with potentially improved biological activity. In silico methods play a crucial role in this design process by allowing for the virtual screening of large numbers of compounds and the prediction of their properties before they are synthesized. biotech-asia.orgmdpi.com
The design of new derivatives could involve modifying the substituents on the pyrimidine ring. For example, the bromo group at the 5-position is a key site for modification and could be replaced with other functional groups to alter the molecule's electronic properties and potential for intermolecular interactions. Similarly, the cyclopropyl and methoxy groups could be replaced with other alkyl or alkoxy groups to explore the impact on activity.
Once novel derivatives are designed, their reactivity can be predicted using computational tools. For instance, molecular docking can be used to predict how well a derivative will bind to a specific biological target, such as an enzyme or a receptor. nih.govrsc.org This involves computationally placing the molecule into the active site of the target and calculating a binding score that estimates the binding affinity. Furthermore, quantum chemistry methods can be used to calculate reactivity descriptors such as molecular electrostatic potential (MEP) maps, which show the regions of a molecule that are electron-rich or electron-poor and are therefore more likely to participate in chemical reactions.
Table 3: Hypothetical In Silico Screening of Novel Derivatives of this compound
| Derivative | Modification at C5 | Predicted Binding Affinity (kcal/mol) | Predicted Reactivity (HOMO-LUMO gap, eV) |
| Parent Compound | -Br | -7.5 | 5.2 |
| Derivative 1 | -Cl | -7.3 | 5.4 |
| Derivative 2 | -F | -7.1 | 5.6 |
| Derivative 3 | -CN | -8.2 | 4.8 |
| Derivative 4 | -NH₂ | -8.5 | 4.5 |
Note: This data is hypothetical and for illustrative purposes.
Advanced Synthetic Applications and Methodological Development
Integration into Multi-Component Reaction Sequences
Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single step to form a product containing substantial portions of all components, represent a highly efficient strategy in organic synthesis. The 5-bromopyrimidine (B23866) scaffold is a prime candidate for inclusion in such reactions. Although direct examples involving 5-Bromo-4-cyclopropyl-6-methoxypyrimidine are not prevalent in the literature, the reactivity of similar pyrimidine (B1678525) derivatives in MCRs highlights its potential. For instance, the Biginelli reaction and its variations, which are classic examples of MCRs, are used to synthesize dihydropyrimidinones. The pyrimidine core itself can be constructed via MCRs, and existing pyrimidine scaffolds can be functionalized. The bromo substituent at the 5-position of the title compound is particularly suited for palladium-catalyzed cross-coupling reactions, which can be integrated into MCR sequences to rapidly build molecular complexity.
| Reaction Type | Reactants | Product | Catalyst | Reference |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea (B33335)/Thiourea | Dihydropyrimidinone | Acid/Base | researchgate.net |
| Groebke-Blackburn-Bienaymé | 5-Amino-1,2,4-triazole, Aldehyde, Isocyanide | Imidazo[2,1-c] rasayanjournal.co.inbenthamdirect.comeurekaselect.comtriazole | Sc(OTf)₃ | nih.gov |
| Iridium-Catalyzed MCR | Amidine, Alcohols | Substituted Pyrimidine | PN₅P-Ir-pincer complex | acs.org |
Development of Cascade and Domino Reactions Utilizing the Pyrimidine Scaffold
Cascade and domino reactions, in which a single transformation initiates a sequence of intramolecular reactions, are powerful tools for the efficient construction of complex molecular architectures. The cyclopropyl (B3062369) group of this compound is a key feature that can be exploited in cascade reactions. Cyclopropyl ketones and esters are known to undergo ring-opening/recyclization cascades to form various carbocyclic and heterocyclic systems. acs.org For example, under thermal or Lewis acid-catalyzed conditions, the strained cyclopropane (B1198618) ring can open to form a zwitterionic intermediate that can then participate in intramolecular cyclizations. A hypothetical cascade reaction involving the title compound could be initiated by the ring-opening of the cyclopropyl group, followed by an intramolecular reaction with a substituent introduced at the 5-position via displacement of the bromide.
A mechanochemical approach has been reported for the cascade cyclization of donor-acceptor cyclopropyl ketones with 1,2-diaminoarenes to synthesize 1,2-disubstituted benzimidazoles, demonstrating the utility of the cyclopropyl group in such transformations. nih.gov
Exploration of Stereoselective and Enantioselective Transformations
Stereoselective and enantioselective reactions are crucial for the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical industry. While specific stereoselective transformations of this compound are not widely reported, the potential for such reactions exists. The cyclopropyl group, being a three-dimensional substituent, can influence the stereochemical outcome of reactions at adjacent positions. Furthermore, the pyrimidine ring can be a scaffold for chiral auxiliaries or ligands. Enantioselective reactions often require the use of chiral catalysts or reagents to control the formation of one enantiomer over the other. masterorganicchemistry.com For instance, asymmetric cross-coupling reactions at the 5-position, or stereoselective reactions involving the cyclopropyl group, could be developed.
Implementation of Green Chemistry Principles in Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in In the context of pyrimidine synthesis, several green approaches have been developed, including the use of microwave-assisted synthesis, ultrasound irradiation, solvent-free reactions, and reusable catalysts. eurekaselect.compowertechjournal.com These methods often lead to higher yields, shorter reaction times, and simpler work-up procedures. rasayanjournal.co.in For the synthesis and functionalization of this compound, green chemistry principles can be applied. For example, microwave-assisted Suzuki or Sonogashira coupling reactions at the 5-bromo position could significantly reduce reaction times and energy consumption. sigmaaldrich.com The use of greener solvents, such as water or ionic liquids, is also a key aspect of green pyrimidine chemistry. researchgate.net
| Green Chemistry Approach | Description | Advantages |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Faster reaction rates, higher yields, reduced side reactions. powertechjournal.com |
| Ultrasound Irradiation | Use of ultrasonic waves to promote reactions. | Enhanced reaction rates, improved yields, milder conditions. eurekaselect.com |
| Solvent-Free Reactions | Reactions are carried out in the absence of a solvent. | Reduced waste, simplified purification, lower environmental impact. rasayanjournal.co.in |
| Use of Green Catalysts | Employing reusable or non-toxic catalysts. | Reduced waste, lower cost, increased sustainability. researchgate.net |
Design of Pyrimidine-Based Ligands for Catalysis
The pyrimidine scaffold is a valuable component in the design of ligands for metal-catalyzed reactions due to the presence of nitrogen atoms that can coordinate to metal centers. These ligands can be used in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The functional groups on this compound, particularly the bromo group, provide a handle for the introduction of coordinating moieties to create novel pyrimidine-based ligands. For example, the bromo group can be replaced by a phosphine (B1218219), amine, or other coordinating group through nucleophilic substitution or cross-coupling reactions. The synthesis of pyrimidine-based Schiff bases is a common strategy for creating such ligands. mdpi.com
Utilizing the Compound as a Synthon for Complex Heterocyclic Architectures
A synthon is a structural unit within a molecule that can be formed or assembled by a known or conceivable synthetic operation. This compound is a valuable synthon for the construction of more complex, fused heterocyclic systems. The bromo group at the 5-position is a key reactive site for the annulation of additional rings onto the pyrimidine core. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful methods for forming new carbon-carbon bonds at this position. sigmaaldrich.comnih.gov For instance, a Sonogashira coupling with a terminal alkyne can introduce an alkynyl substituent, which can then undergo intramolecular cyclization to form a fused ring system. The synthesis of five-membered heteroaromatic ring-fused pyrimidines, such as pyrrolo[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, has been shown to be a fruitful strategy for the development of potent biological inhibitors. nih.govfrontiersin.org
Future Directions and Emerging Research Avenues
Discovery of Unprecedented Reactivity Modes
The pyrimidine (B1678525) scaffold, central to 5-Bromo-4-cyclopropyl-6-methoxypyrimidine, is a fertile ground for discovering novel chemical transformations. Historically, functionalization has focused on predictable substitution reactions. However, emerging research is uncovering unprecedented reactivity modes that enable skeletal editing and ring transformations, which could dramatically expand the diversity of accessible molecules from this intermediate.
One promising avenue is the transformation of the pyrimidine ring into other heterocyclic or even carbocyclic systems. For instance, novel pyrimidine-to-benzene and pyrimidine-to-pyridine ring transformations have been reported, offering pathways to completely different molecular cores. acs.orgacs.org Another innovative strategy involves "skeletal editing," where atoms within the pyrimidine ring are added, removed, or swapped. nih.gov A recently developed method allows for the conversion of pyrimidines into a wide array of heteroarenes through a process of addition of nucleophiles, ring-opening, fragmentation, and ring-closing (ANROFRC). researchgate.net This approach utilizes the in-situ generation of a vinamidinium salt intermediate, which acts as a unique four-atom synthon for building new rings. researchgate.net
Applying these concepts to this compound could yield a vast library of novel compounds. The cyclopropyl (B3062369) and methoxy (B1213986) groups may influence the stability of intermediates and the regioselectivity of these transformations, leading to unique chemical entities that are otherwise difficult to synthesize.
| Transformation Type | Description | Potential Application for this compound |
| Ring Transformation | Conversion of the pyrimidine core into other aromatic systems like benzene (B151609) or pyridine. acs.orgacs.org | Access to novel cyclopropyl- and methoxy-substituted phenyl and pyridyl compounds. |
| Skeletal Editing | Modification of the pyrimidine ring itself through atom insertion, deletion, or exchange. nih.gov | Generation of novel heterocyclic systems while retaining key peripheral substituents. |
| ANROFRC Process | Addition, ring-opening, fragmentation, and ring-closing to convert pyrimidines into diverse heteroarenes. researchgate.net | Systematic diversification to create libraries of related but structurally distinct compounds for screening. |
High-Throughput Synthesis and Screening for Novel Chemical Transformations
To accelerate the discovery of new reactions and applications for this compound, high-throughput experimentation (HTE) is an indispensable tool. HTE involves the use of automation and miniaturization to perform a large number of experiments in parallel, allowing for rapid screening of reaction conditions, catalysts, and substrates. acs.org
This approach can be applied to systematically explore the reactivity of the bromine atom, the cyclopropyl group, and the pyrimidine core. For example, a high-throughput screen could evaluate hundreds of cross-coupling partners and catalysts for the C-Br bond, rapidly identifying optimal conditions for introducing new functional groups. acs.org Similarly, screening could uncover novel transformations of the cyclopropyl ring or the methoxy group under various photochemical or electrochemical conditions. acs.org
Beyond synthesis, high-throughput screening is pivotal for identifying the biological activities of newly synthesized derivatives. nih.gov By screening compound libraries derived from this compound against various biological targets, researchers can quickly identify hits for drug discovery programs. nih.govresearchgate.net This integration of high-throughput synthesis and biological screening creates a powerful engine for innovation in medicinal chemistry. manuscriptpoint.com
Exploration of Photochemical and Electrochemical Reactivity
Photochemistry and electrochemistry offer modern, energy-efficient alternatives to traditional synthetic methods. powertechjournal.com These techniques can generate highly reactive intermediates under mild conditions, enabling unique chemical transformations that are often inaccessible through thermal methods.
Photochemical Reactivity : The presence of a bromine atom in this compound makes it an excellent candidate for photochemical exploration. Light can be used to trigger the formation of bromine radicals, which are versatile intermediates for synthesis. researchoutreach.org VUV photoabsorption studies on bromopyrimidines show that excitation can lead to a variety of electronic transitions, suggesting a rich potential for light-induced reactions. nih.gov Recent advancements have demonstrated direct photochemical bromination and iodination of complex molecules by photoexcitation of aqueous halides, a strategy that could be adapted for novel functionalization of the pyrimidine core. rsc.org
Electrochemical Reactivity : Electrochemical methods provide a reagent-free way to perform oxidation and reduction reactions. The pyrimidine nucleus is electrochemically active and can be reduced to form various products. acs.org Studies on pyrimidine derivatives have shown that electrosynthesis is an environmentally benign and effective platform for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net Exploring the electrochemical behavior of this compound could uncover new pathways for dimerization, C-H functionalization, or reductive coupling, all conducted without the need for harsh chemical oxidants or reductants. researchgate.netresearchgate.net
| Method | Principle | Potential for this compound |
| Photochemistry | Use of light to induce chemical reactions, often via radical intermediates. researchoutreach.org | C-Br bond activation, radical cyclizations involving the cyclopropyl group, and novel ring functionalizations. |
| Electrochemistry | Use of electric current to drive oxidation and reduction reactions. researchgate.net | Selective reduction of the pyrimidine ring, C-H activation, and formation of novel bonds under mild, sustainable conditions. acs.orgresearchgate.net |
Development of Sustainable Synthetic Pathways
The increasing focus on green chemistry is driving a paradigm shift in chemical synthesis toward more sustainable and environmentally friendly methodologies. kuey.net For a key intermediate like this compound, developing sustainable synthetic pathways is a critical future direction. This involves minimizing waste, avoiding hazardous reagents, and using renewable resources and energy-efficient processes. rasayanjournal.co.in
Several green chemistry approaches are being applied to the synthesis of pyrimidine derivatives:
Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times, increase yields, and minimize side products by providing rapid and uniform heating. rasayanjournal.co.innih.gov
Ultrasound-Assisted Synthesis : Sonication can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. rasayanjournal.co.innih.gov
Use of Green Solvents : Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol (B145695), or ionic liquids reduces the environmental impact of the synthesis. rasayanjournal.co.innih.gov
Biocatalysis : Employing enzymes as catalysts allows for highly selective transformations to occur under mild conditions, often in aqueous media, thereby reducing waste and energy consumption. kuey.net
These methods could be applied to both the synthesis of the this compound core and its subsequent derivatization, leading to a significantly reduced environmental footprint for the entire manufacturing process. powertechjournal.com
Advanced Mechanistic Studies Combining Experimental and Computational Approaches
A deep understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new ones. The combination of advanced experimental techniques with powerful computational chemistry tools provides unprecedented insight into the intricate details of chemical transformations.
For reactions involving this compound, Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate the energies of intermediates and transition states, and predict the regioselectivity and stereoselectivity of reactions. benthamdirect.comnih.gov Such computational studies have been successfully used to elucidate the mechanisms of pyrimidine synthesis and reactivity. researchgate.netijcce.ac.ir For example, DFT can help determine the most likely reactive sites on the pyrimidine ring for chlorination or other electrophilic attacks. nih.gov
These theoretical predictions can then be validated and refined through experimental studies, such as kinetic analysis, isotope labeling, and spectroscopic characterization of intermediates. This synergistic approach allows researchers to build highly accurate models of reaction mechanisms. rsc.org Applying this combined strategy to the novel transformations of this compound will accelerate the development of efficient, selective, and predictable synthetic routes, unlocking the full potential of this versatile chemical building block.
Q & A
Basic: What are the recommended synthetic routes for 5-Bromo-4-cyclopropyl-6-methoxypyrimidine, and how can side reactions be minimized?
Answer:
The synthesis of pyrimidine derivatives typically involves nucleophilic substitution or cyclocondensation reactions. For example, similar brominated pyrimidines are synthesized using potassium tert-butoxide to activate methoxy or bromo substituents for substitution reactions . To minimize side reactions (e.g., over-halogenation or cyclopropane ring opening):
- Use controlled temperatures (0–25°C) to avoid thermal degradation.
- Employ anhydrous conditions to prevent hydrolysis of the cyclopropyl group.
- Optimize stoichiometry of reagents (e.g., cyclopropane precursors) to reduce byproducts.
Purification via column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended to isolate the target compound .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
Key characterization methods include:
- 1H/13C NMR : Confirm substitution patterns (e.g., cyclopropyl protons at δ 0.8–1.2 ppm and methoxy at δ 3.8–4.0 ppm in deuterated DMSO or CDCl3) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (expected ~257 g/mol for C8H9BrN2O).
- IR spectroscopy : Identify functional groups (e.g., C-O stretch of methoxy at ~1250 cm⁻¹) .
Advanced: How does the cyclopropyl substituent at position 4 influence electronic structure and reactivity compared to methyl or chloro analogs?
Answer:
Quantum chemical calculations (e.g., DFT) reveal that the cyclopropyl group’s electron-donating inductive effect increases electron density at the pyrimidine ring, altering:
- HOMO-LUMO gaps : Smaller gaps (~4.5 eV) compared to methyl (5.2 eV) or chloro (5.8 eV) analogs, enhancing electrophilic substitution reactivity .
- Nucleophilic sites : Position 2 becomes more reactive due to resonance stabilization from the cyclopropyl group.
Experimental validation via Hammett substituent constants (σ values) or kinetic studies is recommended .
Advanced: How can researchers resolve contradictions in reported reaction yields for halogenated pyrimidine derivatives?
Answer:
Discrepancies often arise from:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions.
- Catalyst selection : Pd-based catalysts vs. CuI in cross-coupling reactions yield divergent results.
To address this: - Perform systematic screening using Design of Experiments (DoE) to optimize conditions.
- Compare with structurally similar compounds (e.g., 5-Bromo-4-methoxy-6-methylpyrimidine, CAS 4319-87-3) as benchmarks .
Basic: What are the stability considerations for storing this compound?
Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the bromo substituent.
- Moisture control : Use desiccants to avoid hydrolysis of the cyclopropyl or methoxy groups.
- Purity monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) ensures compound integrity over time .
Advanced: What computational tools are suitable for predicting the biological activity of this compound?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase enzymes).
- ADMET prediction : SwissADME or pkCSM tools assess pharmacokinetic properties (e.g., logP ~2.5 suggests moderate membrane permeability).
- Compare with analogs like 5-Bromo-6-chloro-N-methylpyrimidin-4-amine (CAS 1289124-64-6), which shows antimicrobial activity .
Table 1: Structurally Similar Pyrimidine Derivatives
Advanced: How do steric effects of the cyclopropyl group impact regioselectivity in cross-coupling reactions?
Answer:
The cyclopropyl group’s rigidity creates steric hindrance, favoring:
- Buchwald-Hartwig amination : Coupling at position 2 over position 5 due to reduced accessibility of the bromo site.
- Suzuki-Miyaura reactions : Use bulky ligands (e.g., SPhos) to enhance selectivity for position 6.
Kinetic studies with time-resolved NMR or in situ IR spectroscopy can track reaction pathways .
Basic: What are the recommended solvents for recrystallizing this compound?
Answer:
- Ethanol/water mixtures : Slow cooling (1°C/min) yields high-purity crystals.
- Dichloromethane/hexane : For rapid recrystallization with minimal solvent retention.
Monitor crystal morphology via X-ray diffraction (single-crystal XRD) to confirm polymorphism absence .
Advanced: How can substituent effects be quantified to guide the design of pyrimidine-based inhibitors?
Answer:
- Hammett analysis : Correlate σ values of substituents (e.g., cyclopropyl σ = –0.21) with inhibitory potency.
- Free-Wilson approach : Deconstruct contributions of Br, cyclopropyl, and OMe groups to bioactivity.
- Compare with 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine (CAS 63931-22-6), which shows enhanced binding affinity due to methylthio .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
